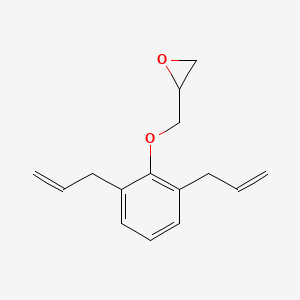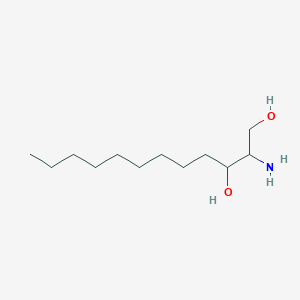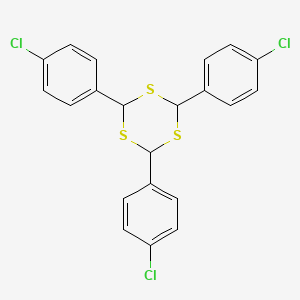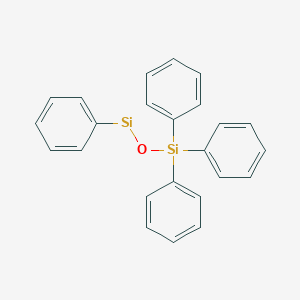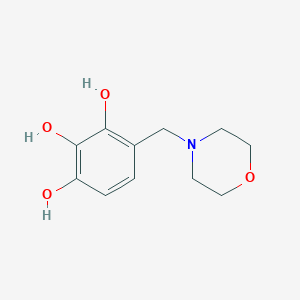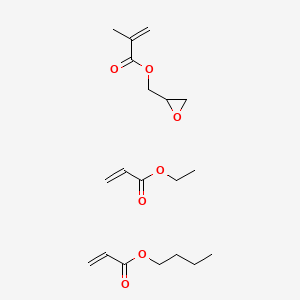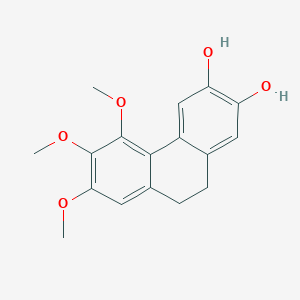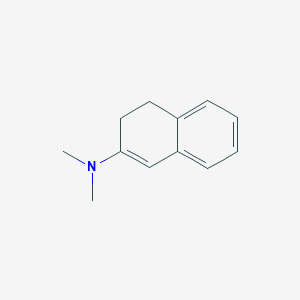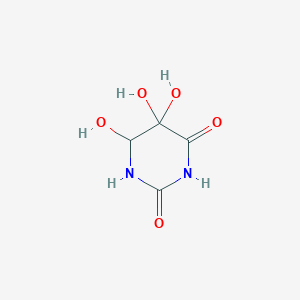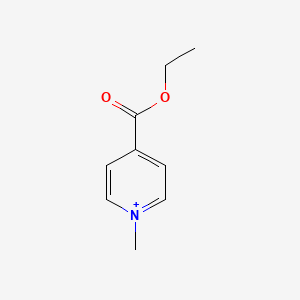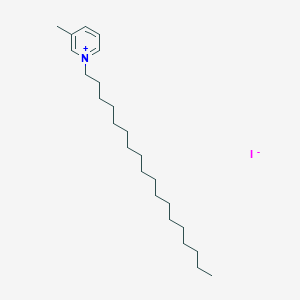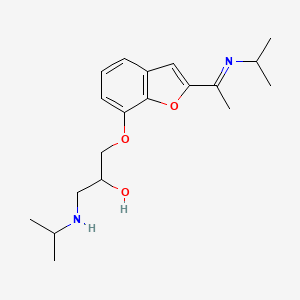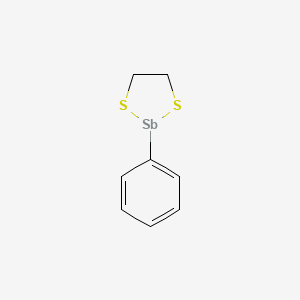
2-Phenyl-1,3,2-dithiastibolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,2-dithiastibolane is an organoantimony compound characterized by the presence of a phenyl group attached to a 1,3,2-dithiastibolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-dithiastibolane typically involves the reaction of antimony trichloride with thiophenol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiastibolane ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,3,2-dithiastibolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organoantimony compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,2-dithiastibolane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Comparación Con Compuestos Similares
2-Phenyl-1,3,2-dithiarsolane: Similar structure but contains arsenic instead of antimony.
2-Phenyl-1,3,2-dithiastannolane: Contains tin instead of antimony.
2-Phenyl-1,3,2-dithiagermolane: Contains germanium instead of antimony.
Uniqueness: 2-Phenyl-1,3,2-dithiastibolane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its analogs. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for further research and application development.
Propiedades
Número CAS |
51525-64-5 |
|---|---|
Fórmula molecular |
C8H9S2Sb |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
2-phenyl-1,3,2-dithiastibolane |
InChI |
InChI=1S/C6H5.C2H6S2.Sb/c1-2-4-6-5-3-1;3-1-2-4;/h1-5H;3-4H,1-2H2;/q;;+2/p-2 |
Clave InChI |
YWKCOWSSNSYOHV-UHFFFAOYSA-L |
SMILES canónico |
C1CS[Sb](S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


